Product packaging for 2-Furfuryleneoctanal(Cat. No.:CAS No. 67801-17-6)

2-Furfuryleneoctanal

Cat. No.: B13782907
CAS No.: 67801-17-6
M. Wt: 206.28 g/mol
InChI Key: QKPFFKNZHHNNSQ-ZRDIBKRKSA-N
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Description

2-Furfuryleneoctanal is a furan-based chemical compound of interest in various research fields. Researchers value this compound for its molecular structure that incorporates both furan and aldehyde functionalities, which may serve as a versatile building block for synthesizing more complex molecules. While specific studies on this compound are limited, furfural derivatives are widely studied in biomass valorization and as intermediates for fuels and chemicals . Furanic compounds are known to undergo key reactions such as hydrogenation and hydrodeoxygenation, which are crucial pathways in the development of biomass-derived biofuels . The properties of related compounds suggest potential applications in the exploration of novel polymers, resins, and solvents . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B13782907 2-Furfuryleneoctanal CAS No. 67801-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67801-17-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)octanal

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-7-12(11-14)10-13-8-6-9-15-13/h6,8-11H,2-5,7H2,1H3/b12-10+

InChI Key

QKPFFKNZHHNNSQ-ZRDIBKRKSA-N

Isomeric SMILES

CCCCCC/C(=C\C1=CC=CO1)/C=O

Canonical SMILES

CCCCCCC(=CC1=CC=CO1)C=O

Origin of Product

United States

Mechanistic Elucidation of 2 Furfuryleneoctanal Formation Pathways

Investigation of Reaction Kinetics and Thermodynamic Parameters in Formation Processes

The kinetics of the aldol (B89426) condensation leading to 2-Furfuryleneoctanal are influenced by several factors, including the nature of the catalyst, temperature, and the concentration of reactants. While specific kinetic data for the reaction between furfural (B47365) and octanal (B89490) is scarce, valuable insights can be drawn from studies on analogous reactions, such as the condensation of furfural with other aldehydes and ketones.

Research on the aldol condensation of furfural with acetone has shown that the reaction is often pseudo-first-order with respect to furfural when the other reactant is in excess. The activation energy (Ea) for such reactions is a key parameter in understanding the temperature dependence of the reaction rate. For instance, the NaOH-catalyzed aldol condensation of furfural with acetone has a reported activation energy of 55.8 kJ/mol. In contrast, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst under solvent-free conditions resulted in a significantly lower apparent activation energy of 17.7 kJ/mol, indicating a more facile reaction pathway. scirp.org

The reaction rate is also highly dependent on the structure of the carbonyl compound reacting with furfural. Studies comparing the reaction rates of furfural with various ketones and aldehydes have demonstrated that steric hindrance around the α-hydrogen of the carbonyl compound plays a significant role. For example, the reaction rate of furfural with decanal, a longer-chain aldehyde structurally similar to octanal, was found to be substantial, approaching that of acetone. osti.gov This suggests that the aldol condensation of furfural with octanal would proceed at a significant rate under appropriate catalytic conditions.

Table 1: Comparative Kinetic Data for Furfural Aldol Condensation with Different Carbonyl Compounds
Carbonyl CompoundCatalystActivation Energy (Ea) (kJ/mol)Relative Reaction Rate
AcetoneNaOH55.8High
AcetoneDBU17.7Very High
DecanalCaO/MgAl2O4Not ReportedHigh (approaching acetone)
4-HeptanoneCaO/MgAl2O4Not ReportedLow

Precursor Compound Analysis and Substrate Specificity in this compound Biosynthesis or Chemosynthesis

The primary precursor compounds for the chemosynthesis of this compound are furfural and octanal. Furfural is a renewable platform chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. taylorfrancis.commdpi.com Octanal is a fatty aldehyde that can be obtained from the oxidation of the corresponding C8 alcohol, octanol, or through the ozonolysis of oleic acid.

In the context of chemosynthesis, substrate specificity is largely governed by the reaction conditions and the catalyst employed. The aldol condensation reaction requires an enolizable carbonyl compound, which in this case is octanal, possessing α-hydrogens that can be abstracted to form a nucleophilic enolate. Furfural, lacking α-hydrogens, acts as the electrophilic acceptor. The selectivity of the reaction towards the desired this compound product over side reactions, such as the self-condensation of octanal, can be controlled by carefully selecting the catalyst and reaction parameters.

While the natural biosynthesis of this compound has not been explicitly documented, a hypothetical pathway can be proposed based on known biochemical reactions. The biosynthesis of furan (B31954) rings is observed in various natural products, including secondary metabolites in fungi and plants. aimspress.com The microbial production of furan derivatives, such as the conversion of furfural to furfuryl alcohol by yeasts like Kluyveromyces marxianus, has been established. nih.govproquest.com

The enzymatic machinery for aldol condensations is widespread in biological systems, with aldolases being the primary enzymes responsible for catalyzing these reactions in metabolic pathways like glycolysis. taylorfrancis.com Furthermore, lipases have been shown to catalyze the synthesis of various flavor esters and can exhibit promiscuous activity, including catalyzing C-C bond formation. acs.orgresearchgate.netacs.orgnih.gov Therefore, a plausible biosynthetic route could involve the enzymatic aldol condensation of furfural and octanal, or their biochemically activated equivalents, catalyzed by a yet-to-be-identified aldolase or a promiscuous lipase within a microbial or plant system. The substrate specificity of such an enzyme would be a critical determinant in the formation of this compound.

Influence of Environmental and Catalytic Conditions on this compound Formation Dynamics

The pH of the reaction medium is a critical parameter in the aldol condensation, as the reaction can be catalyzed by either acids or bases. taylorfrancis.com Base-catalyzed condensation is generally preferred for the synthesis of this compound as it promotes the formation of the enolate from octanal. Strong bases like NaOH can be effective, but solid base catalysts are often favored for their ease of separation and reduced corrosion issues. osti.gov Acidic conditions, on the other hand, can lead to the polymerization of furfural and other undesirable side reactions. osti.gov

Temperature plays a crucial role in the reaction kinetics. Generally, an increase in temperature leads to a higher reaction rate. mdpi.com For instance, in the aldol condensation of furfural and acetone, elevating the temperature has been shown to increase the conversion of furfural. mdpi.com However, excessively high temperatures can promote side reactions and catalyst deactivation. Therefore, an optimal temperature must be determined to maximize the yield of this compound.

Non-Enzymatic Catalysis: A variety of heterogeneous solid base catalysts have been investigated for the aldol condensation of furfural with carbonyl compounds. These include mixed metal oxides such as Mg-Al hydrotalcites and CaO/MgAl2O4. osti.govmdpi.commdpi.com These catalysts offer high activity and selectivity, and their basic sites are crucial for the initial deprotonation of the enolizable aldehyde. The choice of catalyst can also influence the product distribution. For example, in the condensation of furfural with 2-butanone, the Mg:Al molar ratio in the catalyst was found to affect the selectivity towards different condensation products. mdpi.com

Enzymatic Catalysis: As previously mentioned, while no specific enzyme has been identified for the synthesis of this compound, the potential for enzymatic catalysis exists. Lipases, known for their role in ester synthesis for flavor production, are particularly interesting candidates due to their promiscuous capabilities. acs.orgresearchgate.netacs.orgnih.gov The use of immobilized lipases in organic media has been successful for the synthesis of various flavor esters. ijsr.net An enzymatic process would offer the advantages of high specificity and mild reaction conditions, aligning with the principles of green chemistry.

The choice of solvent can significantly influence the outcome of the aldol condensation. Non-polar organic solvents like toluene have been shown to be effective for the reaction of furfural with other carbonyl compounds. osti.gov The solubility of the reactants and products in the reaction medium can affect the reaction equilibrium and product selectivity.

The presence of water in the reaction medium can have a complex effect. In some cases, a small amount of water can increase the conversion of furfural. mdpi.comresearchgate.net However, higher concentrations of water can be detrimental to the activity of certain solid catalysts and may lead to a decrease in selectivity towards the desired condensation product. mdpi.comresearchgate.net For enzymatic reactions, the reaction medium is also critical. While many enzymatic reactions occur in aqueous environments, the use of non-aqueous or biphasic systems is common for the synthesis of flavor compounds to shift the equilibrium towards synthesis and facilitate product recovery.

Table 2: Influence of Catalytic and Environmental Conditions on Furfural Aldol Condensation
ParameterConditionEffect on Reaction
pH / CatalystBasic (e.g., NaOH, solid bases)Promotes enolate formation, favored for condensation
AcidicCan lead to furfural polymerization and side reactions
TemperatureIncreased TemperatureIncreases reaction rate
Excessively High TemperatureMay promote side reactions and catalyst deactivation
Catalyst TypeHeterogeneous Solid Bases (e.g., Mg-Al hydrotalcites)High activity and selectivity, ease of separation
Enzymes (e.g., Lipases - hypothetical)High specificity, mild conditions, "green" synthesis

Synthetic Methodologies and Chemical Derivatization of 2 Furfuryleneoctanal

Optimized Laboratory Synthesis Procedures for 2-Furfuryleneoctanal

The synthesis of this compound is primarily achieved through well-established condensation reactions, with ongoing research focused on optimizing yields, selectivity, and environmental sustainability.

Development and Optimization of Aldol (B89426) Condensation Routes

The principal route for synthesizing this compound is the Claisen-Schmidt condensation, a variant of the aldol condensation. masterorganicchemistry.comijnrd.org This reaction involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com In this specific synthesis, octanal (B89490), which possesses α-hydrogens, reacts with furfural (B47365), which has no α-hydrogens and thus cannot self-condense. masterorganicchemistry.comijnrd.org

The reaction mechanism begins with a base abstracting an α-hydrogen from octanal to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of furfural. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often facilitated by heat, to yield the final α,β-unsaturated aldehyde, this compound.

Optimization of this route involves the careful selection of catalysts and reaction conditions to maximize yield and minimize side reactions, such as the Cannizzaro reaction of furfural. osti.gov While traditional homogeneous catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are effective, research has shifted towards heterogeneous catalysts for their ease of separation and recyclability.

Table 1: Catalysts and Conditions for Aldol Condensation of Furfural with Carbonyls This table is illustrative, based on analogous reactions, as specific data for octanal is limited.

CatalystTypeTypical ConditionsAdvantages/Disadvantages
NaOH, KOHHomogeneous BaseAqueous/alcoholic solution, room temp. to mild heatHigh efficiency, but difficult to separate from product; can promote side reactions.
Mg-Al Mixed OxidesHeterogeneous Base50-120°C, organic solvent or solvent-freeRecyclable, tunable basicity, good conversion rates. mdpi.com
CaO/MgO on supportsHeterogeneous Base~100°C, flow reactor or batchHigh activity, but can be deactivated by the formation of 2-furoic acid via the Cannizzaro reaction. osti.gov
Sn-Beta ZeoliteHeterogeneous Lewis Acid~130°C, water as co-solventCan be effective for C-C bond formation and offers shape selectivity. rsc.org

Exploration of Alternative Synthetic Strategies

While aldol condensation remains the primary method, modern synthetic chemistry explores alternative strategies to enhance efficiency and green credentials. These include process-intensification techniques like microwave-assisted synthesis and the use of continuous flow reactors. univ-smb.fr Microwave irradiation can significantly reduce reaction times and improve yields by providing uniform and rapid heating. Flow reactors offer precise control over reaction parameters, leading to better selectivity and safer handling of reagents, especially in exothermic reactions. univ-smb.fr Other potential but less explored routes could involve Wittig-type reactions or other olefination methods, though these are generally less atom-economical than condensation pathways for this specific target molecule.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound requires careful consideration of both regioselectivity and stereoselectivity.

Regioselectivity: This refers to the preference of bond formation at one position over other possible positions. stackexchange.com Octanal is an unsymmetrical aldehyde with two potential enolization sites: the α-carbon (C2) and the ω-1 carbon (C7). However, the protons on the α-carbon are significantly more acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, enolate formation occurs almost exclusively at the C2 position. This inherent reactivity ensures that the condensation with furfural is highly regioselective, leading to the linear product, 2-hexyl-3-(furan-2-yl)acrylaldehyde, rather than a branched isomer.

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over another. ijnrd.org The dehydration of the β-hydroxy aldehyde intermediate creates a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. The E-isomer, where the bulky furan (B31954) ring and the hexyl group are on opposite sides of the double bond, is sterically less hindered and therefore thermodynamically more stable. Most base-catalyzed aldol condensations are reversible and operate under thermodynamic control, thus favoring the formation of the more stable E-isomer as the major product. stackexchange.com Achieving high stereoselectivity for the E-isomer is a key aspect of optimizing the synthesis.

Chemical Transformations and Advanced Derivative Synthesis of this compound

The structure of this compound, featuring an α,β-unsaturated aldehyde and a furan ring, allows for a variety of chemical transformations to produce advanced derivatives.

Hydrogenation and Reduction Products and Mechanisms

The hydrogenation of this compound is a versatile process for producing a range of saturated and partially saturated derivatives. The molecule contains three reducible functionalities: the aldehyde carbonyl group (C=O), the conjugated carbon-carbon double bond (C=C), and the furan ring. The selectivity of the reduction depends critically on the choice of catalyst, hydrogen source, and reaction conditions. libretexts.org

The general mechanism for heterogeneous catalytic hydrogenation involves the adsorption of the molecule and diatomic hydrogen onto the surface of a metal catalyst (like Pt, Pd, or Ni). wikipedia.org The H-H bond breaks, and hydrogen atoms are added sequentially across the multiple bonds. wikipedia.org

Selective C=C Reduction: To obtain 2-furfuryloctanal , the C=C double bond must be reduced while leaving the aldehyde group intact. Catalysts like palladium on carbon (Pd/C) at low temperatures and pressures often favor the hydrogenation of alkenes over aldehydes.

Selective C=O Reduction: The selective reduction of the aldehyde to an alcohol, yielding 2-furfuryleneoctanol , is more challenging. This can be achieved using specific chemoselective reagents or catalytic systems, such as catalytic transfer hydrogenation.

Full Reduction of Aldehyde and Alkene: The simultaneous reduction of both the C=C and C=O groups produces 2-furfuryloctanol . This is typically accomplished using more active catalysts like platinum(IV) oxide (PtO₂) or Raney Nickel under moderate to high hydrogen pressure. libretexts.org

Furan Ring Reduction: Under more forcing conditions (higher temperatures and pressures), the furan ring can also be hydrogenated to a tetrahydrofuran (B95107) ring, leading to derivatives like 2-(tetrahydrofurfuryl)octanol . bham.ac.ukmdpi.com

Table 2: Potential Hydrogenation Products of this compound

Product NameBond(s) ReducedTypical Catalyst/Conditions
2-FurfuryloctanalC=CPd/C, low H₂ pressure, low temp.
2-FurfuryleneoctanolC=OChemoselective reducing agents (e.g., NaBH₄ with CeCl₃) or specific catalytic systems
2-FurfuryloctanolC=C and C=OPtO₂, Raney Ni, Rh/C, moderate H₂ pressure
2-(Tetrahydrofurfuryl)octanolC=C, C=O, and Furan RingNi, Ru, or Rh catalysts, high temp. and pressure

Oxidation Pathways and Derivative Product Formation

The oxidation of this compound can be targeted at the aldehyde group or the conjugated system to yield different derivatives. The aldehyde group is the most susceptible to oxidation.

Oxidation to Carboxylic Acid: The most common oxidation transforms the aldehyde into a carboxylic acid, yielding 2-furfurylenoctanoic acid . This can be achieved with various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or quinolinium dichromate are effective but can potentially lead to cleavage of the C=C double bond or oxidation of the furan ring as a side reaction. stackexchange.comcdnsciencepub.com More selective methods, such as using molecular oxygen with an iron catalyst, can specifically target the aldehyde group while preserving the unsaturation. oup.com

Baeyer-Villiger Oxidation: This reaction converts aldehydes or ketones to esters or lactones using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). alfa-chemistry.comwikipedia.org When applied to an aldehyde like this compound, the reaction inserts an oxygen atom between the carbonyl carbon and its hydrogen, initially forming a formate (B1220265) ester. This intermediate can be a precursor to other valuable derivatives. The reaction is known for its regioselectivity and retention of stereochemistry at the migrating center. rsc.org

Electrophilic and Nucleophilic Reactions of this compound

The chemical reactivity of this compound is dictated by the distinct functionalities present in its structure: the furan ring, the aldehyde group, and the conjugated carbon-carbon double bond. This unique arrangement allows for a diverse range of both electrophilic and nucleophilic reactions.

Electrophilic Reactions

The primary site for electrophilic attack on this compound is the furan ring. The furan ring is an electron-rich aromatic system due to the participation of one of the oxygen atom's lone pairs in the π-electron system. However, the reactivity of the ring is modulated by the presence of the electron-withdrawing α,β-unsaturated aldehyde substituent.

The aldehyde group (-CHO) conjugated with the double bond deactivates the furan ring towards electrophilic substitution. organicmystery.com This deactivation occurs because the substituent withdraws electron density from the ring, making it less nucleophilic. nih.gov Consequently, more stringent reaction conditions are typically required for electrophilic substitution compared to unsubstituted furan. The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the C4 and C5 positions of the furan ring (meta to the substituent).

A summary of potential electrophilic substitution reactions is presented below, based on the known reactivity of similar aromatic aldehydes and ketones. organicmystery.com

Table 1: Predicted Electrophilic Substitution Reactions of this compound

Reaction TypeReagentsExpected Major Product(s)Notes
Nitration Conc. HNO₃, Conc. H₂SO₄2-((4-Nitro-2-furyl)methylene)octanalThe aldehyde and conjugated system are deactivating, making the reaction less favorable than with furan itself. organicmystery.com
Halogenation Br₂ in CCl₄, FeBr₃ (catalyst)2-((5-Bromo-2-furyl)methylene)octanalA Lewis acid catalyst is necessary to polarize the halogen and facilitate the attack on the deactivated ring. nih.gov
Sulfonation Fuming H₂SO₄ (SO₃ in H₂SO₄)5-(Octylidene(formyl)methyl)-2-furansulfonic acidThis reaction is typically reversible. nih.gov
Friedel-Crafts Acylation Acyl chloride (e.g., CH₃COCl), AlCl₃Generally does not occurThe aldehyde group is strongly deactivating, and the catalyst can complex with the carbonyl oxygen, further deactivating the ring and preventing the reaction. nih.gov

Nucleophilic Reactions

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the aldehyde (C1) and the β-carbon of the conjugated double bond (C3). This leads to two main pathways for nucleophilic addition: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition) to the carbon-carbon double bond. nih.gov

Direct Nucleophilic Addition (1,2-Addition): This reaction involves the attack of a nucleophile directly on the electrophilic carbonyl carbon. libretexts.orgchemistryguru.com.sg This is a common pathway for strong, "hard" nucleophiles like organolithium reagents or Grignard reagents. The initial product is an alkoxide, which upon protonation yields a secondary alcohol. libretexts.org

Conjugate Nucleophilic Addition (1,4-Addition): Softer nucleophiles, such as amines, cyanides, and thiolates, tend to add to the β-carbon of the conjugated system. nih.gov The initial attack forms an enolate intermediate, which then tautomerizes to the more stable keto form after protonation, resulting in a saturated aldehyde with a new substituent at the β-position. bhu.ac.in

The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, reaction temperature, and steric hindrance.

Table 2: Predicted Nucleophilic Addition Reactions of this compound

Reaction TypeReagent/Nucleophile (Nu⁻)Product TypeGeneral Mechanism
1,2-Addition Grignard Reagents (R-MgX), Organolithium Reagents (R-Li)Secondary AlcoholThe nucleophile attacks the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgchemistryguru.com.sg
1,2-Addition Hydride Reagents (e.g., NaBH₄)Allylic Alcohol (2-(2-Furyl)non-2-en-1-ol)Reduction of the aldehyde to the corresponding primary alcohol. theexamformula.co.uk
1,4-Addition (Conjugate) Cyanide (e.g., KCN, HCN)Substituted Aldehyde (3-Cyano-2-(2-furyl)nonanal)The cyanide ion attacks the β-carbon, followed by protonation of the enolate intermediate. theexamformula.co.uk
1,4-Addition (Conjugate) Amines (R₂NH)Substituted Aldehyde (3-(Dialkylamino)-2-(2-furyl)nonanal)The amine adds to the β-carbon to form a zwitterionic intermediate, which rearranges to the final product.
1,4-Addition (Conjugate) Thiolates (RS⁻)Substituted Aldehyde (3-(Alkylthio)-2-(2-furyl)nonanal)A soft nucleophile like a thiolate preferentially attacks the soft β-carbon. nih.gov

Oligomerization and Polymerization Potential of this compound

The structure of this compound, featuring a polymerizable furan ring and a conjugated double bond, makes it a candidate monomer for both oligomerization and polymerization reactions. The formation of higher molecular weight species can occur through several distinct mechanisms.

Oligomerization

Oligomers are low molecular weight polymers. In the context of furan derivatives like furfural, oligomerization often occurs under acidic conditions or at elevated temperatures. researchgate.netresearchgate.net For this compound, similar pathways can be anticipated:

Acid-Catalyzed Oligomerization: The furan ring can be protonated by an acid, initiating an electrophilic attack on another monomer unit. This process can involve reactions between the furan rings or reactions involving the aldehyde group, leading to the formation of dimers, trimers, and other small oligomers. rsc.org The presence of reactive intermediates like aldehydes is known to be crucial in these polymerization reactions. rsc.org High acidity and high feed concentrations are known to promote the self-polymerization of furan-based alcohols, a principle that can be extended to related furan derivatives. researchgate.net

Condensation Reactions: The aldehyde functionality can participate in aldol-type condensation reactions with the activated C5 position of another furan ring, especially under basic conditions. This can lead to the formation of colored, resinous materials.

Studies on furfural have shown that oligomerization is a significant side reaction in many catalytic processes, leading to the formation of humins or resinous byproducts. researchgate.netmdpi.com It is reasonable to expect that this compound would exhibit similar behavior, particularly under the acidic or thermal stress common in biorefinery processes. researchgate.net

Polymerization

This compound has the potential to undergo polymerization to form high molecular weight polymers through various routes, leveraging its furan ring and vinyl-like structure.

Addition Polymerization: The activated double bond in the furfurylidene moiety can participate in addition polymerization reactions, similar to other vinyl monomers. This could potentially be initiated by radical, cationic, or anionic initiators. Research on poly-α,β-unsaturated aldehydes has shown that polymerization via the double bond is feasible. researchgate.net

Ring-Opening Polymerization: While less common for substituted furans, the furan ring itself can, under certain catalytic conditions, undergo ring-opening reactions that could be propagated into a polymer chain. rsc.org

Condensation Polymerization: Furan-based monomers, particularly those with functional groups like aldehydes or alcohols, are key building blocks for bio-based polyesters and other condensation polymers. researchgate.net While this compound itself is not a typical difunctional monomer for linear condensation polymers, it could be incorporated into polymer backbones or used as a reactive pendant group. For instance, polymers with furanic moieties in the backbone are often synthesized from monomers like 2,5-bis(hydroxymethyl)furan. researchgate.net

Metathesis Polymerization: Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for synthesizing polymers from α,ω-diene monomers. Research has demonstrated the successful ADMET polymerization of monomers containing α,β-unsaturated aldehyde functionalities, as well as those containing furan rings, to produce fully renewable functional polymers. researchgate.netacs.org This suggests a viable pathway for the polymerization of appropriately designed derivatives of this compound.

Table 3: Potential Polymerization Pathways for this compound

Polymerization TypeReactive Site(s)Initiator/Catalyst TypePotential Polymer Structure
Addition Polymerization C=C double bondRadical, Cationic, or AnionicPolyalkene backbone with furan-octyl side chains
Acid-Catalyzed Polymerization Furan ring, Aldehyde groupStrong acids (e.g., H₂SO₄)Complex, cross-linked furanic resin rsc.org
ADMET Polymerization (of a diene derivative) Terminal C=C bondsRuthenium-based catalysts (e.g., Grubbs' catalyst)Unsaturated polyester-like structure with furan and aldehyde functionalities acs.org

Advanced Analytical Methodologies for 2 Furfuryleneoctanal Profiling

Chromatographic Separation Techniques for Complex Matrices

Chromatography is a fundamental technique for separating the components of a mixture. etamu.edu For a compound like 2-Furfuryleneoctanal, which may be present in intricate matrices such as food, environmental, or biological samples, high-resolution separation is paramount. wikipedia.orglcservicesltd.co.uk

Gas chromatography (GC) is a primary method for the analysis of volatile and semi-volatile compounds. lcservicesltd.co.uk In the context of this compound, which possesses sufficient volatility, GC is an essential tool for its profiling. The technique separates compounds based on their boiling points and interactions with the stationary phase within the GC column. etamu.edu

The typical setup for GC analysis involves an inert carrier gas, such as helium or nitrogen, that transports the vaporized sample through a heated column. lcservicesltd.co.uk The choice of the stationary phase within the column is critical for achieving optimal separation. For a compound with the functional groups present in this compound, a mid-polarity column is often a suitable starting point.

Table 1: Typical GC Parameters for Volatile Compound Analysis

Parameter Typical Setting
Carrier Gas Helium, Nitrogen, Hydrogen
Column Type Capillary column (e.g., DB-5ms, HP-5)
Injector Temperature 250 °C (or optimized based on analyte stability)
Oven Temperature Program Ramped, e.g., 50 °C (hold 2 min) to 280 °C at 10 °C/min

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data but also mass spectra for each separated component, enabling robust identification. etamu.edu

For non-volatile derivatives or when analyzing this compound in liquid samples without prior extraction and volatilization, high-performance liquid chromatography (HPLC) is the technique of choice. wikipedia.orgchemguide.co.uk HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. shimadzu.com

HPLC can be operated in two primary modes: normal-phase and reversed-phase. chemguide.co.uk For a molecule with the polarity of this compound, reversed-phase HPLC (RP-HPLC) is generally more applicable. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile. chemguide.co.uk

Table 2: Illustrative HPLC Parameters for Analysis

Parameter Typical Setting
Mobile Phase Gradient of Water and Acetonitrile/Methanol
Stationary Phase C18 or C8 bonded silica
Column Temperature Ambient to 40 °C
Flow Rate 0.5 - 1.5 mL/min

| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS) |

The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a wide range of polarities. wikipedia.org Coupling HPLC with mass spectrometry (LC-MS) provides molecular weight and structural information, enhancing the confidence of identification. openaccessjournals.com

For exceptionally complex samples where one-dimensional chromatography (either GC or HPLC) may not provide sufficient separation, comprehensive two-dimensional chromatography (GC×GC or LC×LC) offers significantly enhanced resolution. chemistry-matters.comwikipedia.org This technique employs two columns with different separation mechanisms, providing a much higher peak capacity. chromatographyonline.commdpi.com

In GC×GC, the effluent from the first column is continuously trapped and then rapidly injected onto a second, shorter column with a different stationary phase. wikipedia.org This results in a two-dimensional chromatogram with significantly improved separation of co-eluting peaks. chemistry-matters.commdpi.com GC×GC is particularly powerful for the non-targeted analysis of complex volatile profiles, such as those found in food and environmental samples. chromatographyonline.commdpi.com

Table 3: GC×GC Configuration Example

Component Description
First Dimension Column Long, non-polar column (e.g., 30m DB-5)
Second Dimension Column Short, polar column (e.g., 1m BPX-50)
Modulator Thermal or flow modulator

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

The increased peak capacity and sensitivity of GC×GC make it an invaluable tool for discovering and identifying trace components in complex matrices. mdpi.com

Spectroscopic Characterization and Structural Elucidation beyond Basic Identification

While chromatography provides separation and initial identification, spectroscopy is essential for the definitive structural elucidation and detailed characterization of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. cognitoedu.org While basic 1H and 13C NMR provide information on the chemical environment of hydrogen and carbon atoms, advanced NMR experiments offer deeper insights into the connectivity and spatial arrangement of atoms. acs.orgucl.ac.uk

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing crucial information about the molecule's conformation and the stereochemistry of the double bonds.

Table 4: Advanced NMR Experiments for Structural Elucidation

Experiment Information Obtained
COSY Correlation between coupled protons (H-H connectivity)
HSQC Correlation between protons and their directly attached carbons (C-H connectivity)
HMBC Correlation between protons and carbons over two to three bonds (long-range C-H connectivity)

| NOESY | Through-space correlations between protons, indicating spatial proximity |

The use of deuterated solvents is standard in NMR to avoid interference from solvent protons. cognitoedu.org

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and elemental composition of a compound. etamu.edu High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the deduction of its elemental formula. pressbooks.pub

Beyond determining the molecular ion, the fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. gbiosciences.com For this compound, an aldehyde, characteristic fragmentation pathways include alpha-cleavage and McLafferty rearrangements. miamioh.edulibretexts.org Alpha-cleavage next to the carbonyl group would lead to the loss of an alkyl radical, while cleavage at the furan (B31954) ring would also produce characteristic ions.

Analysis of the isotopic pattern of the molecular ion peak can provide further confirmation of the elemental composition. savemyexams.com The presence of isotopes like 13C results in a small M+1 peak, the intensity of which is proportional to the number of carbon atoms in the molecule. savemyexams.com

By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's structure can be pieced together, complementing the information obtained from NMR spectroscopy. pressbooks.pub

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful analytical tool for the characterization of molecular structures. uni-siegen.de These techniques probe the vibrational modes of molecules, providing a "fingerprint" based on the specific functional groups present. ksu.edu.sa For this compound, these methods are instrumental in identifying its key structural components: the furan ring, the aldehyde group, and the carbon-carbon double bonds of the octanal (B89490) chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy operates on the principle of infrared light absorption by a molecule, which excites it to a higher vibrational state. A key requirement for a vibration to be IR active is that it must cause a change in the molecule's dipole moment. jsscacs.edu.in The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The furan ring has several characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes. researchgate.net The aldehyde group is readily identified by its strong C=O stretching absorption.

Analysis of furan-based compounds reveals distinct peaks for the furan ring. researchgate.netchemicalpapers.com For instance, the C=C stretching of the furanic ring is typically observed around 1622 cm⁻¹, while C-O-C stretching vibrations appear in the 1025-1220 cm⁻¹ range. researchgate.net The out-of-plane bending of C-H bonds on the furan ring can be detected in the 750-800 cm⁻¹ region. researchgate.net

Interactive Table: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC-H Stretch~2850 and ~2750Medium
Alkyl ChainC-H Stretch2850-2960Strong
AldehydeC=O Stretch1680-1715Strong
Furan/AlkeneC=C Stretch1500-1680Medium-Variable
Furan RingC-O-C Stretch1025-1220Strong
Furan RingC-H Out-of-Plane Bend750-800Strong

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results from the molecule transitioning to a different vibrational or rotational energy state. uni-siegen.deksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa Raman spectroscopy is particularly sensitive to non-polar bonds, making it complementary to FTIR. ksu.edu.sa

For aldehydes, the C=O stretching band is also a prominent feature in the Raman spectrum, typically appearing in the 1680-1730 cm⁻¹ region. scispace.comroyalsocietypublishing.org Studies on various aldehydes have utilized Raman spectroscopy for rapid identification and comparative analysis. researching.cnresearchgate.netnih.gov The spectra of furan derivatives also show characteristic Raman signals for the ring vibrations. chemicalpapers.com

Interactive Table: Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
AldehydeC-H Stretch~2720 and ~2820Weak
Alkyl ChainC-H Stretch2800-3000Strong
AldehydeC=O Stretch1680-1730Medium
Furan/AlkeneC=C Stretch1600-1680Strong
Furan RingRing Breathing/Deformation800-1500Medium-Strong

Note: Raman intensities can vary significantly. These are general expectations.

Shifts in the vibrational frequencies observed in both FTIR and Raman spectra can provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which may occur in different sample environments.

Sample Preparation and Enrichment Strategies for Trace-Level Analysis

The analysis of this compound, particularly in complex matrices like food and beverages, often requires sophisticated sample preparation and enrichment techniques due to its volatility and occurrence at trace levels. nus.edu.sgmdpi.com The goal is to isolate and concentrate the analyte from interfering matrix components to enhance detection sensitivity and accuracy.

Commonly employed methods for volatile and semi-volatile compounds include headspace (HS) techniques and solid-phase microextraction (SPME). mdpi.comresearchgate.net

Headspace (HS) Sampling : This technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. chromatographyonline.com It is particularly suitable for highly volatile compounds like furan and its derivatives. imreblank.ch Static headspace is a common approach where a portion of the gas phase is directly injected into the gas chromatograph. To prevent further formation of furan compounds during analysis, it is crucial to use lower vial oven temperatures, for example, 60 °C. chromatographyonline.com

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction method that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. mdpi.com For furan derivatives, fibers with coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) have been shown to be effective. mdpi.comresearchgate.net The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, after which the adsorbed analytes are thermally desorbed in the hot injector of a gas chromatograph. mdpi.com

To improve the extraction efficiency of these methods, several parameters are optimized. "Salting out," or the addition of a salt like sodium chloride (NaCl) to aqueous samples, is a common strategy. chromatographyonline.comresearchgate.net This decreases the solubility of organic analytes in the aqueous phase, promoting their partitioning into the headspace.

Interactive Table: Sample Preparation and Enrichment Strategies for Furan Derivatives

TechniqueMatrixSample Preparation DetailsKey ParametersReference(s)
Headspace (HS)-GC-MSCoffee, Canned Foods, Juice10 mL of liquid sample or 5 g of solid sample with 5 mL of saturated NaCl solution.Vial Oven Temp: 60 °C chromatographyonline.com
SPME Arrow-GC-MS/MSFruit Juice, Canned Fish5 g of juice with 5 mL saturated NaCl, or 1 g of fish with 9 mL saturated NaCl.Fiber: CAR/PDMS; Equilibration: 35 °C for 15 min; Adsorption: 35 °C for 15 min researchgate.net
HS-SPME-GC-MSCoffeeSample incubated at 50 °C with agitation for 10 min.Fiber: DVB/CAR/DMS; Adsorption: 50 °C for 30 min mdpi.com
Full Evaporation Technique (FET)Coffee Brew5 µL of sample solution evaporated in a closed flask with an acceptor solution.Extraction Temp: 50 °C; Extraction Time: 10 min mdpi.com

Quantitative Determination and Kinetic Studies of this compound Formation and Degradation

Quantitative Determination

Accurate quantification of this compound is essential for understanding its prevalence and for risk assessment. The most common and reliable method for this purpose is gas chromatography coupled with mass spectrometry (GC-MS). thermofisher.com For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode is often employed. researchgate.net

Quantitative analysis is a type of chemical analysis used to determine the specific amounts of a substance. ebsco.com To achieve high accuracy, especially in complex matrices, the isotope dilution assay (IDA) is the method of choice. imreblank.ch This involves adding a known amount of a stable isotope-labeled version of the analyte, such as deuterated furan (d4-furan), to the sample as an internal standard. imreblank.chthermofisher.com This standard behaves almost identically to the native analyte during extraction and analysis, effectively compensating for matrix effects and analyte losses during sample preparation. imreblank.ch Quantification is then performed by creating a calibration curve based on the response ratio of the analyte to the internal standard. thermofisher.com

Interactive Table: Parameters for Quantitative Analysis of Furan Derivatives by GC-MS

ParameterDescriptionExampleReference(s)
Analytical TechniqueThe instrumental method used for separation and detection.GC-MS, GC-MS/MS researchgate.netthermofisher.com
ColumnThe stationary phase used for chromatographic separation.HP-5MS (low polarity) mdpi.comresearchgate.net
Internal StandardA labeled compound added for accurate quantification.d4-furan imreblank.chthermofisher.com
Ionization ModeMethod used to ionize molecules in the mass spectrometer.Electron Impact (EI) at 70 eV mdpi.com
Detection ModeMass spectrometer setting for data acquisition.Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) researchgate.netthermofisher.com
Quantification MethodThe calibration approach used.Standard additions or internal standard calibration curve. thermofisher.com

Kinetic Studies of Formation and Degradation

Kinetic studies are crucial for understanding the rate at which this compound forms and degrades under various conditions, particularly during the thermal processing of food. Furan and its derivatives can be generated from several precursors, including the thermal degradation of carbohydrates, the oxidation of polyunsaturated fatty acids, and the breakdown of ascorbic acid. imreblank.chthermofisher.com

Investigating formation kinetics involves monitoring the concentration of the compound over time under controlled conditions (e.g., temperature, pH, precursor concentration). For instance, studies have shown that furan can be formed from ascorbic acid through the liberation of carbon dioxide and formic acid. imreblank.ch Similarly, lipid oxidation is a significant pathway, where compounds like 4-hydroxy-2-butenal can cyclize and dehydrate to form furan. imreblank.ch

Conversely, degradation studies assess the stability of the compound. Furan derivatives can be reactive and may degrade or participate in further reactions, especially at high temperatures or in the presence of other reactive species. It is critical to account for potential degradation during both the process being studied (e.g., cooking) and the analytical procedure itself. chromatographyonline.com

Interactive Table: Factors Influencing Formation and Degradation Kinetics

FactorInfluence on Formation/DegradationRelevance to this compound
TemperatureHigher temperatures generally accelerate formation rates from precursors during processing.Key parameter in cooking, roasting, and canning.
PrecursorsThe presence and concentration of compounds like ascorbic acid, lipids, and carbohydrates are critical for formation.The furan ring likely originates from such precursors.
Matrix ComplexityThe overall composition of the food can influence reaction pathways, with more complex systems sometimes showing decreased furan levels. imreblank.chInteractions with other food components can either promote or inhibit formation/degradation.
pHCan influence the rate of degradation and formation reactions, particularly for acid-catalyzed processes.Relevant in acidic food products like juices.
OxygenThe presence of oxygen is a key factor in oxidative formation pathways, especially from lipids.Important for understanding formation during processes with air exposure.

Computational and Theoretical Investigations of 2 Furfuryleneoctanal

Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of molecules. For furan (B31954) derivatives, the conformation is key to understanding their properties.

Molecular Structure and Conformation: The structure of 2-Furfuryleneoctanal features a planar furan ring and a conjugated system extending to the carbonyl group. Theoretical studies on the parent compound, furfural (B47365), show that the molecule has two stable planar conformers (anti-s-trans and syn-s-trans), differing by the orientation of the aldehyde group relative to the furan ring. The anti-s-trans conformer is generally found to be more stable. rsc.org For this compound, the long octyl chain introduces additional conformational flexibility. Geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, would be employed to find the global minimum energy structure, considering the various rotational isomers of the alkyl chain. su.se

Electronic Properties: The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting its reactivity. capes.gov.br The HOMO-LUMO energy gap (ΔE) indicates the molecule's chemical stability and reactivity. nih.gov Computational studies on furfural and its derivatives reveal that the π-system is delocalized over the furan ring and the carbonyl group. rsc.org The presence of the extended conjugation in this compound would likely result in a smaller HOMO-LUMO gap compared to furfural, suggesting higher reactivity. These parameters are calculated to understand how the molecule will interact with other chemical species. capes.gov.br

Table 1: Predicted Electronic Properties of Furan Derivatives from DFT Calculations Note: This table presents typical data obtained for analogous compounds, as direct data for this compound is not published. Values are for illustrative purposes.

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
Furan-2-carbaldehyde (Furfural)DFT/B3LYP-6.78-1.894.89 capes.gov.br
5-(Hydroxymethyl)furfuralDFT/B3LYP-6.54-2.014.53 capes.gov.br
5-(Hydroxymethyl)furoic acidDFT/B3LYP-6.91-2.234.68 capes.gov.br

Reaction Mechanism Modeling and Transition State Analysis of this compound Transformations

Computational modeling is essential for elucidating reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with chemical transformations. For this compound, important reactions include hydrogenation, oxidation, and pyrolysis.

Hydrogenation: The selective hydrogenation of α,β-unsaturated aldehydes is a critical industrial process. acs.org Theoretical studies on cinnamaldehyde, a structural analogue, show that hydrogenation can occur at either the C=C bond or the C=O bond, leading to different products. nih.gov DFT calculations are used to model the adsorption of the molecule onto a catalyst surface (e.g., Platinum) and to calculate the activation energies for the different hydrogenation pathways. nih.govjlu.edu.cn For this compound, models would predict that hydrogenation of the C=O group leads to the unsaturated alcohol, while hydrogenation of the C=C bond yields the saturated aldehyde. The reaction selectivity is influenced by the catalyst and reaction conditions. nih.gov Kinetic models like the Langmuir-Hinshelwood mechanism are often used to describe the reaction rates based on computational data. whiterose.ac.ukmdpi.com

Pyrolysis: The thermal decomposition of furan derivatives is relevant to biomass conversion. Quantum chemical calculations on the pyrolysis of furfural show that the primary decomposition pathway involves the opening of the furan ring, followed by decarbonylation to produce CO. nih.gov The rate-determining step for furfural pyrolysis has a calculated energy barrier of approximately 330 kJ/mol. nih.gov The long alkyl chain in this compound would likely introduce additional decomposition pathways involving C-C bond cleavage.

Table 2: Calculated Activation Energies for Key Reactions of Analogous Aldehydes Note: This table illustrates typical computational results for reactions involving similar structures.

MoleculeReaction TypeComputational MethodCalculated Activation Energy (kJ/mol)Source
CinnamaldehydeHydrogenationExperimental (Ni-Cu catalyst)52.05 whiterose.ac.uk
FurfuralPyrolysis to COGGA-RPBE330 nih.gov
FuranPyrolysis to COGGA-RPBE343 nih.gov
CinnamaldehydeLAH Reduction (1,2-attack)ωB97XD/6-311+G(d,p)+8.4 kcal/mol (35.1 kJ/mol) ic.ac.uk

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in bulk (e.g., in a solvent) over time.

MD simulations on furfural in aqueous solutions have been performed to study its solvation structure and dynamic properties. su.seacs.org These simulations, using force fields like the General AMBER Force Field (GAFF), can predict properties such as solvation free energy, diffusion coefficients, and how water molecules arrange around the furan ring and carbonyl group. su.sesu.se For this compound, MD simulations would be crucial to understand its behavior in different solvents, particularly its tendency to aggregate due to the hydrophobic octyl chain and the interactions via hydrogen bonding at the carbonyl oxygen. acs.orgscispace.com Such simulations can reveal how temperature and pressure affect these interactions. su.seacs.org

Structure-Reactivity Relationship Predictions for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's chemical structure with its activity. ijnrd.org By systematically modifying the structure of this compound (e.g., by adding substituents to the furan ring or changing the length of the alkyl chain) and calculating various molecular descriptors (e.g., electronic properties, steric parameters), a QSAR model can be built. ijabbr.com

This approach allows for the in silico design of new derivatives with enhanced or specific reactivity. For instance, studies on furan derivatives have shown how different functional groups influence properties like corrosion inhibition or biological activity. capes.gov.brijabbr.com A QSAR study on this compound derivatives could predict which modifications would make the molecule a better precursor for a specific chemical synthesis or give it desirable properties for materials science applications.

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing newly synthesized compounds.

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. For novel furan derivatives, predicted NMR spectra have shown good agreement with experimental data, aiding in structural elucidation. plos.orgnih.gov For this compound, this would help assign the signals for the protons and carbons along the conjugated system and the octyl chain.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. capes.gov.br Each peak in the IR spectrum corresponds to a specific vibrational mode (e.g., C=O stretch, C=C stretch, C-H bend). Comparing the computed spectrum with an experimental one helps to confirm the molecule's structure and the functional groups present. nih.govresearchgate.net For this compound, this would confirm the presence of the furan ring, the conjugated double bond, and the aldehyde group.

Biochemical and Biological Interactions of 2 Furfuryleneoctanal Non Human Clinical Focus

Role in Microbial Metabolism and Biotransformation Pathways

Extensive literature searches did not yield specific information regarding the role of 2-Furfuryleneoctanal in microbial metabolism or its biotransformation pathways. The following subsections detail the lack of available research in these specific areas.

Microorganism-Mediated Formation and Degradation of this compound

No studies were identified that document the formation or degradation of this compound by microorganisms. While microorganisms are known to mediate the formation and degradation of a wide array of organic compounds, including other furan (B31954) derivatives, specific pathways involving this compound have not been described in the available scientific literature.

Enzymatic Biotransformation Products and Mechanisms

There is currently no available information detailing the enzymatic biotransformation products or the specific enzymatic mechanisms involved in the metabolism of this compound. General microbial biotransformation reactions include oxidation, reduction, hydrolysis, and conjugation, but the application of these mechanisms to this compound has not been reported.

Plant-Mediated Interactions and Phytochemistry

No specific data was found concerning the interaction of this compound with plants or its role within phytochemistry.

Occurrence and Biosynthetic Routes in Plant Metabolomes

There are no available scientific reports confirming the natural occurrence of this compound in any plant species. Consequently, no biosynthetic routes for this compound within plant metabolomes have been proposed or investigated. While plants are known to produce a diverse range of volatile organic compounds (VOCs), including some furanoids, the biosynthetic pathway for this compound remains unelucidated.

Role in Plant Defense Mechanisms or Volatile Organic Compound Signaling

The potential role of this compound in plant defense mechanisms or as a signaling molecule (VOC) has not been documented in the reviewed literature. Plants utilize a variety of VOCs for communication and defense against herbivores and pathogens, but this compound has not been identified as one of these signaling compounds.

Insect Chemical Ecology and Semiochemical Activity (e.g., Attractant/Repellent Studies)

There is no scientific literature available that describes the role of this compound in insect chemical ecology. Searches for its activity as a semiochemical, such as an attractant or repellent, for any insect species did not yield any specific research findings. Therefore, its potential effects on insect behavior are currently unknown.

Interactions in Food Systems and Flavor Precursor Roles in Material Science Contexts (Excluding Human Sensory Evaluation)

The study of "this compound" within food systems and its function as a flavor precursor is an area of specialized interest in food chemistry. While direct research on this specific compound is limited, its chemical structure—suggested by its name to be a product of the condensation of furfural (B47365) and octanal (B89490)—allows for an informed discussion of its likely interactions and role in the development of aromatic profiles. This section will, therefore, extrapolate from the known reactivity of its parent molecules, furans and aldehydes, to describe its behavior in a food matrix and its potential as a reaction intermediate.

Reactivity with Food Matrix Components and Formation in Processing

The formation and subsequent reactivity of this compound in a food system are intrinsically linked to the chemical transformations that occur during processing, particularly those involving heat. The Maillard reaction and lipid oxidation are key pathways that generate the necessary precursors and provide the conditions for the synthesis of such furan derivatives. nih.govwikipedia.orgnih.gov

The Maillard reaction, a complex series of non-enzymatic browning reactions, occurs between amino acids and reducing sugars at elevated temperatures. wikipedia.orglibretexts.org This reaction is a primary source of a plethora of flavor compounds, including furans. nih.govnih.gov Furfural, a key precursor to this compound, is a well-known product of the dehydration of pentose (B10789219) sugars or the degradation of ascorbic acid during the Maillard reaction. researchgate.net

Simultaneously, the thermal processing of foods can lead to the oxidation of lipids, which generates a variety of volatile compounds, including aldehydes such as octanal. Octanal is a common lipid oxidation product found in many cooked foods.

The formation of this compound would likely proceed via an aldol (B89426) condensation reaction between furfural and octanal. This type of reaction is common in food systems, where a carbonyl compound with an α-hydrogen (like octanal) reacts with another carbonyl compound (like furfural) to form a new carbon-carbon bond. The acidic or basic conditions and the presence of heat during food processing would catalyze this reaction.

Once formed, this compound would be a reactive species within the food matrix. Its reactivity would be dictated by its functional groups: the furan ring, the aldehyde group, and the carbon-carbon double bond of the furfurylidene group. It could participate in further reactions, such as:

Polymerization and Browning: Like many furan derivatives and aldehydes generated during the Maillard reaction, this compound could contribute to the formation of brown-colored polymers known as melanoidins. wikipedia.org These complex molecules are responsible for the color and much of the flavor of cooked foods.

Oxidation: The aldehyde group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid, altering the flavor profile. The furan ring itself can also undergo oxidation.

A summary of the likely precursors and reaction types involved in the formation and reactivity of this compound is presented in Table 1.

Precursor/ReactantOrigin in Food ProcessingReaction Type Leading to this compound Formation/Reactivity
Furfural Maillard reaction (from pentoses, ascorbic acid)Aldol Condensation
Octanal Lipid oxidationAldol Condensation
Amino Acids Naturally present in foodReaction with aldehyde group (Schiff base formation)
Other Carbonyls Maillard reaction, lipid oxidationFurther condensation reactions

Contribution to Aromatic Profiles through Precursor or Reaction Intermediate Role

While the direct contribution of this compound to food aroma is not extensively documented, its role as a precursor or reaction intermediate can be inferred from the chemistry of related compounds. The International Fragrance Association (IFRA) lists this compound as a fragrance ingredient, which indicates it possesses aromatic properties. ifrafragrance.org

As a reaction intermediate, this compound can be a stepping stone in the formation of other volatile and non-volatile flavor compounds. Its structure combines the characteristics of both furan derivatives and long-chain aldehydes, which are known to be important contributors to the aromas of various foods.

The breakdown of this compound under thermal stress could lead to the formation of smaller, more volatile aroma compounds. For instance, cleavage of the molecule could regenerate or produce other aldehydes and furan derivatives that contribute to complex flavor notes.

Furthermore, its interaction with sulfur-containing compounds, such as hydrogen sulfide (B99878) or cysteine degradation products, could lead to the formation of potent, sulfurous aroma compounds. For example, the reaction of furfural with hydrogen sulfide is a known pathway for the formation of 2-furfurylthiol, a key aroma compound in coffee and roasted meat. frontiersin.org It is plausible that this compound could undergo similar reactions to produce novel sulfur-containing flavor compounds.

The potential of this compound to act as a precursor to other aroma compounds is summarized in Table 2.

Potential Reaction of this compoundResulting Compound ClassPotential Impact on Aromatic Profile
Reaction with H₂S/Cysteine Sulfur-containing furan derivativesIntroduction of roasty, meaty, or coffee-like notes
Thermal Degradation Smaller aldehydes and furansGeneration of a complex mixture of aromatic volatiles
Oxidation Carboxylic acidsModification of the overall aroma, potentially adding sour or fatty notes
Polymerization MelanoidinsContribution to the overall browned, cooked aroma

Environmental Occurrence and Ecological Significance of 2 Furfuryleneoctanal

Detection and Distribution in Environmental Compartments (Air, Water, Soil)

Given its expected volatility, which would be lower than smaller furan (B31954) aldehydes due to the octanal (B89490) side chain, 2-Furfuryleneoctanal might be found in both air and water. Its solubility in water is likely to be limited. Aldehydes have been detected in various environmental matrices, and it is plausible that this compound could be identified in locations with specific industrial activities that may produce it as a byproduct.

A study on indoor air quality detected various aldehydes and ketones, with formaldehyde, acetaldehyde, and acrolein/acetone being the most common. e3s-conferences.org While this study did not specifically test for this compound, it highlights the prevalence of aldehydes in the environment.

Table 1: Common Aldehydes Detected in Indoor Air Samples

Aldehyde/KetoneMean Concentration (mg/m³)Concentration Range (mg/m³)
Formaldehyde0.1170.011-0.446
Acetaldehyde0.0790.028-0.235
Acrolein/Acetone0.1070.039-0.331

Data adapted from a study on indoor air pollution. e3s-conferences.org

Abiotic Degradation Pathways and Kinetics in Environmental Systems (e.g., Photolysis, Hydrolysis)

Information on the abiotic degradation of this compound is not specifically available. However, the chemical structure provides clues to its potential degradation pathways. The aldehyde group is susceptible to photochemical reactions in the atmosphere. Aldehydes are known to undergo photolysis and react with hydroxyl radicals, which are key processes in their atmospheric removal.

Biotic Degradation Mechanisms and Microbial Metabolism in Ecosystems

The biodegradation of furan aldehydes, particularly furfural (B47365), has been the subject of numerous studies. nih.govmdpi.comresearchgate.netnih.govwilliams.edu It is highly probable that this compound would be susceptible to microbial degradation. The typical initial step in the aerobic biodegradation of furan aldehydes is the oxidation of the aldehyde group to a carboxylic acid. nih.govresearchgate.net For instance, furfural is oxidized to 2-furoic acid. nih.govresearchgate.net Following this initial oxidation, the furan ring is typically opened, leading to further degradation and eventual mineralization to carbon dioxide and water.

A variety of microorganisms, including bacteria and fungi, have been shown to degrade furan compounds. nih.govnih.gov For example, species of Pseudomonas and Cupriavidus are known to metabolize furfural. nih.govmdpi.com Anaerobic degradation of furfural has also been observed, leading to the production of methane (B114726) and carbon dioxide. nih.gov In this process, furfural can be converted to intermediates such as furfuryl alcohol, furoic acid, and acetic acid before complete mineralization. nih.gov The long octanal side chain of this compound would also be expected to undergo beta-oxidation, a common pathway for the degradation of fatty acids and other long-chain hydrocarbons by microorganisms.

Table 2: Microorganisms Involved in the Degradation of Furan Derivatives

MicroorganismFuran Derivative DegradedDegradation Pathway
Pseudomonas putida2-Furoic acidAerobic
Cupriavidus basilensisFurfural, 5-Hydroxymethylfurfural (B1680220)Aerobic
Desulfovibrio strainsFurfuralAnaerobic
Vibrio YC1Furan-2-carboxylateAerobic

This table provides examples of microorganisms known to degrade furan compounds and is not exhaustive. nih.govnih.gov

Environmental Monitoring Methodologies and Risk Assessment Frameworks (Excluding Direct Toxicity)

The environmental monitoring of aldehydes often involves sampling from air or water, followed by laboratory analysis. sigmaaldrich.cominase.orgcdc.gov For airborne aldehydes, common methods include the use of solid sorbents for collection, followed by derivatization to enhance stability and detectability. sigmaaldrich.comcdc.gov One such derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes that can be analyzed by gas chromatography (GC). sigmaaldrich.comcdc.gov For water samples, techniques like high-performance liquid chromatography (HPLC) can be employed. e3s-conferences.org

Risk assessment for chemical compounds in the environment involves evaluating their potential for exposure and harm. For furan compounds, risk assessment frameworks have been developed, often focusing on their potential carcinogenicity. nih.govtandfonline.comnih.govcanada.ca A comprehensive risk assessment would consider the compound's persistence in the environment, its potential for bioaccumulation, and its long-range transport potential. canada.ca The Ecological Risk Classification of Organic Substances (ERC) is one such framework that uses multiple metrics for both hazard and exposure to classify the potential ecological risk of a substance. canada.ca While a specific risk assessment for this compound is not available, any such assessment would likely follow these established principles, taking into account its unique structural features.

Future Directions and Emerging Research Avenues for 2 Furfuryleneoctanal Studies

Integration of Advanced Analytical Techniques for Multi-Omics Profiling

Future investigations into the biological significance of 2-Furfuryleneoctanal will necessitate the integration of sophisticated analytical methods with systems biology approaches. The high volatility of furan (B31954) compounds makes techniques like gas chromatography (GC) essential for their analysis. nih.gov Methodologies combining headspace-solid phase microextraction (HS-SPME) with gas chromatography-tandem mass spectrometry (GC-MS/MS) have proven effective for the sensitive detection of furan derivatives in various matrices. nih.govnih.gov For instance, an improved method using HS-SPME-Arrow coupled with GC-MS/MS has been developed for determining furan and ten of its derivatives in commercial foods, achieving separation within 10 minutes. nih.govresearchgate.net The choice of extraction fiber, such as Carboxen/poly(dimethylsiloxane) (CAR/PDMS), is crucial for optimal performance. nih.govresearchgate.net

The evolution of these analytical tools is pivotal for their incorporation into multi-omics profiling. Multi-omics is a challenging field that aims to integrate data from various biological levels, including genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of biological systems. frontiersin.org By applying high-resolution analytical techniques, researchers can precisely quantify this compound and its metabolites, feeding this data into metabolomics workflows. This, in turn, can be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) to map the compound's systemic effects and identify potential biological pathways it may influence. Such an integrated approach holds the promise of moving beyond simple detection to a deeper understanding of the molecular mechanisms and biological roles of this compound.

Table 1: Prospective Multi-Omics Workflow for this compound Analysis

Omics Level Analytical Technique Potential Research Focus
Metabolomics HS-SPME-GC-MS/MS Quantification of this compound and its metabolic byproducts in biological samples.
Transcriptomics RNA-Sequencing Analysis of changes in gene expression in cells or tissues upon exposure to this compound.
Proteomics Mass Spectrometry (e.g., LC-MS/MS) Identification of proteins that are differentially expressed or post-translationally modified in response to the compound.

| Integrative Analysis | Bioinformatics Tools | Correlation of metabolomic, transcriptomic, and proteomic data to model the compound's mechanism of action and biological impact. |

Development of Novel Catalytic Systems Utilizing or Producing this compound

The synthesis and conversion of furan derivatives are central to the development of sustainable biorefineries. researchgate.net Furans like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered strategic platform chemicals derived from biomass. researchgate.netmdpi.com Research into novel catalytic strategies for both the synthesis and utilization of these compounds is a burgeoning field. researchgate.netmdpi.com Future research could focus on designing bespoke catalytic systems for the efficient and selective synthesis of this compound. This could involve aldol (B89426) condensation reactions between furfural and octanal (B89490), leveraging bifunctional catalysts that possess both acidic and basic sites to drive the reaction with high atom economy.

Conversely, catalytic systems could be developed to utilize this compound as a substrate for producing other valuable chemicals. For example, selective hydrogenation of the aldehyde group could yield the corresponding alcohol, a potential fragrance ingredient or specialty monomer. Catalytic oxidation could convert the aldehyde to a carboxylic acid, another valuable chemical intermediate. Research into catalysts like supported Ni-doped Mo carbide, which has been effective in the hydrogenation of furfural to 2-methylfuran, could provide a starting point for developing systems tailored for the specific transformations of this compound. researchgate.net

Table 2: Potential Catalytic Routes for this compound

Reaction Type Potential Catalyst Class Reactant(s) Product(s)
Synthesis Solid Acid/Base Catalysts Furfural, Octanal This compound
Selective Hydrogenation Supported Metal Nanoparticles (e.g., Pd, Pt, Ni) This compound, H₂ 2-(2-Furyl)decan-1-ol
Oxidation Heterogeneous Catalysts (e.g., supported Au, Ru) This compound, Oxidant 2-Furfuryleneoctanoic acid

| Reductive Amination | Metal Catalysts with N-source | this compound, H₂, NH₃ | 1-(2-Furyl)decan-1-amine |

Application of Green Chemistry Principles in this compound Synthesis and Derivatization

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edupsu.edu The synthesis and subsequent derivatization of this compound present a significant opportunity to apply these principles. researchgate.net The twelve principles of green chemistry, which include waste prevention, maximizing atom economy, and using renewable feedstocks, provide a framework for developing more sustainable chemical pathways. yale.edupsu.edu

For this compound, a key green approach would be to utilize furfural derived from renewable lignocellulosic biomass as a starting material. psu.edursc.org The synthesis should be designed to maximize atom economy, ensuring that most of the atoms from the reactants are incorporated into the final product. yale.edu Employing selective catalytic reagents is superior to using stoichiometric ones, as catalysts can be used in small amounts and recycled, reducing waste. yale.edupsu.edu Furthermore, designing syntheses that operate at ambient temperature and pressure minimizes energy requirements. psu.edu The choice of solvents is also critical; ideally, reactions should be conducted in water or other benign solvents, or in solvent-free conditions. yale.edu By consciously applying these principles, future research can establish environmentally friendly routes for both producing this compound and converting it into new derivatives.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application Strategy for this compound
Prevention Optimize reaction conditions to minimize byproduct formation.
Atom Economy Utilize reactions like aldol condensation that incorporate all reactant atoms into the product.
Use of Renewable Feedstocks Synthesize from biomass-derived furfural and bio-based octanal. psu.edu
Catalysis Employ recyclable heterogeneous catalysts instead of single-use stoichiometric reagents. yale.edu
Safer Solvents and Auxiliaries Conduct synthesis in water, supercritical CO₂, or under solvent-free conditions. yale.edu

| Design for Energy Efficiency | Develop catalytic systems that operate at lower temperatures and pressures. psu.edu |

Theoretical Prediction of Novel Reactivities and Prospective Biological Roles

Computational chemistry offers powerful tools for predicting the behavior of molecules, potentially accelerating research and guiding experimental design. For this compound, theoretical methods like Density Functional Theory (DFT) can be employed to predict a wide range of properties. DFT calculations have been successfully used to characterize the reaction mechanisms of furan derivatives, such as in cycloaddition reactions. nih.gov Similar approaches could be used to model the reactivity of the furan ring and the α,β-unsaturated aldehyde system in this compound, identifying its most likely sites for nucleophilic or electrophilic attack and predicting its behavior in various chemical transformations.

Furthermore, computational models can predict potential biological activities. The furan ring is a structural alert that can undergo metabolic bioactivation, often through epoxidation by Cytochrome P450 enzymes. nih.gov Mathematical models can predict the probability that a specific furan-containing molecule will be bioactivated. nih.gov Applying such models to this compound could provide initial insights into its metabolic fate and potential toxicity. Additionally, molecular docking simulations could be used to predict whether this compound can bind to specific biological targets, such as enzymes or receptors, thereby suggesting potential pharmacological or biological roles to be explored experimentally. mdpi.com These theoretical studies can efficiently screen for potential activities and hazards, prioritizing experimental resources for the most promising avenues. iaea.org

Table 4: Theoretically Predictable Properties of this compound

Property Category Computational Method Specific Property/Prediction
Chemical Reactivity Density Functional Theory (DFT) Reaction energy barriers, electrophilicity/nucleophilicity indices, frontier molecular orbitals. nih.gov
Spectroscopic Properties Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, excitation energies.
Metabolic Fate P450 Metabolism Models Probability of bioactivation via epoxidation. nih.gov
Biological Activity Molecular Docking Binding affinity to specific protein targets (e.g., enzymes, receptors).

| Physicochemical Properties | Quantitative Structure-Activity Relationship (QSAR) | Bond dissociation energy, dipole moment, antioxidant potential. iaea.org |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of 2-Furfuryleneoctanal?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the aldehyde group (δ ~9-10 ppm for 1^1H) and furan ring protons (δ ~6-7 ppm).
  • Infrared Spectroscopy (IR) : Identify characteristic stretches for aldehyde (C=O, ~1700 cm1^{-1}) and furan ring (C-O-C, ~1250 cm1^{-1}).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities. High-resolution mass spectrometry (HRMS) can validate molecular weight.
  • High-Performance Liquid Chromatography (HPLC) : For non-volatile derivatives, use reverse-phase columns with UV detection at 254 nm.
  • Reference: Adaptation of analytical workflows from structurally similar aldehydes (e.g., 2-fluoroalkanoic acids) ensures reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (respiratory irritation risk).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline. Avoid oral ingestion—seek medical attention if breached .
  • Storage : In airtight containers, away from oxidizing agents (due to aldehyde reactivity).

Q. What are the CAS registry numbers and regulatory considerations for this compound?

  • Answer :

  • CAS RN : 67801-17-6 (primary) and 76058-49-6 (alternative).
  • Regulatory Status : Classified as "non ammesso" (not approved/restricted) in certain jurisdictions, requiring compliance with regional chemical safety laws (e.g., EU REACH). Verify local guidelines before procurement .

Advanced Research Questions

Q. How can multistep synthesis protocols for structurally analogous compounds (e.g., 2-fluoroalkanoic acids) be adapted for this compound production?

  • Methodological Answer :

  • Step 1 : Modify starting materials (e.g., furfural derivatives instead of fluorinated precursors).
  • Step 2 : Optimize reaction conditions (e.g., catalytic hydrogenation for octanal chain elongation vs. fluorination).
  • Step 3 : Use in situ IR or GC-MS to monitor intermediate formation.
  • Reference : Pedagogical frameworks for adapting synthetic routes from analogous compounds (e.g., 2-fluorostearic acid synthesis) are effective .

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to light, heat, and humidity in controlled chambers. Track degradation via HPLC and NMR.
  • Statistical Analysis : Apply ANOVA to compare stability across batches or conditions.
  • Mechanistic Probes : Use radical scavengers or antioxidants to isolate degradation pathways (e.g., autoxidation of the furan ring).
  • Reference: Contradiction analysis frameworks from qualitative research methodologies ensure systematic resolution .

Q. How can reaction mechanisms involving this compound in heterocyclic compound formation be elucidated?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) to map transition states (e.g., aldol condensation pathways).
  • Trapping Intermediates : Quench reactions at timed intervals and isolate intermediates via flash chromatography.
  • Synchrotron Studies : X-ray absorption spectroscopy (XAS) for real-time structural tracking.
  • Reference: Mechanistic studies on furan derivatives (e.g., furfural) provide foundational insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.